5-Nitroso-2,4,6-triaminopyrimidine CAS number and properties
5-Nitroso-2,4,6-triaminopyrimidine CAS number and properties
An In-depth Technical Guide to 5-Nitroso-2,4,6-triaminopyrimidine
This technical guide provides a comprehensive overview of 5-Nitroso-2,4,6-triaminopyrimidine, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
5-Nitroso-2,4,6-triaminopyrimidine, also known as 2,4,6-Triamino-5-nitrosopyrimidine, is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1006-23-1 | [1][2][3] |
| Molecular Formula | C₄H₆N₆O | [1][2][3] |
| Molecular Weight | 154.13 g/mol | [1][2][3] |
| Appearance | Purple solid, Light Pink to Pink, or Pale Red | [3][4][5] |
| Melting Point | 300 °C | [3][6] |
| Boiling Point | 277.47°C (estimate) | [3][6] |
| Density | 1.4788 g/cm³ (estimate) | [3][6] |
| Solubility | Slightly soluble in DMF and DMSO upon heating | [3][6] |
| Stability | Stable, but incompatible with strong oxidizing agents. Air sensitive. | [3][6][7] |
| Storage | Store at < -15°C under an inert gas like nitrogen. | [1] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 5-Nitroso-2,4,6-triaminopyrimidine have been reported. Below are detailed protocols for the most common approaches.
Nitrosation of 2,4,6-Triaminopyrimidine (B127396)
This method involves the direct nitrosation of 2,4,6-triaminopyrimidine.
Experimental Protocol:
-
Dissolve 2,4,6-triaminopyrimidine (300 mg, 2.40 mmol) in water (2.4 mL).[4]
-
Add acetic acid (220 μL) to the solution.[4]
-
Cool the mixture in an ice bath.[4]
-
Prepare a solution of sodium nitrite (B80452) (NaNO₂) (174 mg, 2.52 mmol) in water (1 mL).[4]
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine (B1678525) solution. A pink precipitate will form.[4]
-
Stir the resulting mixture at room temperature for 15 minutes.[4]
-
Filter the precipitate and wash it sequentially with water, acetone, and ether.[4]
-
Dry the product under vacuum to obtain 5-Nitroso-2,4,6-triaminopyrimidine as a purple solid (yield: 342 mg, 92%).[4]
Synthesis Workflow: Nitrosation of 2,4,6-Triaminopyrimidine
Caption: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine.
One-Pot Synthesis from Guanidine (B92328) Salt and Malononitrile (B47326)
This improved process allows for the production of 5-Nitroso-2,4,6-triaminopyrimidine without the isolation of intermediate products.[8]
Experimental Protocol:
-
Boil a guanidine salt and malononitrile in a lower aliphatic alcohol in the presence of a base.
-
After cooling, adjust the pH of the reaction mixture with acetic acid.
-
Add water to the mixture.
-
Treat the aqueous, acid-adjusted mixture with nitrous acid (formed in situ from a nitrite salt like sodium nitrite).
-
The precipitated 5-Nitroso-2,4,6-triaminopyrimidine is then recovered by filtration, washed with water, and dried.[8]
Applications in Research and Development
5-Nitroso-2,4,6-triaminopyrimidine is a significant intermediate in the synthesis of various molecules with pharmaceutical and industrial applications.
-
Pharmaceutical Synthesis: It is a key precursor in the production of aminobenzodiazepines and the diuretic drug 2,4,7-triamino-6-phenyl-pteridine.[4][8] It is also explored for its potential in developing new medications, including anti-cancer agents, due to its nitrogen-rich structure.[9]
-
Industrial Chemistry: It is used to synthesize 2,4,5,6-tetraaminopyrimidine, a component in oxidation hair dyes.[8]
-
Agrochemicals: This compound serves as a precursor in the synthesis of herbicides and pesticides.[9]
-
Energetic Materials: The N-oxidation of 5-Nitroso-2,4,6-triaminopyrimidine can lead to the synthesis of energetic compounds like 5-Nitro-2,4,6-triaminopyrimidine-1,3-Dioxide (NTAPDO) and 5-Nitro-2,4,6-triaminopyrimidine-1-oxide (NTAPMO).[10]
Biological Activity and Mechanism of Action
The specific signaling pathways and detailed mechanism of action for 5-Nitroso-2,4,6-triaminopyrimidine are not extensively documented in the available literature. However, as an N-nitroso compound, its biological activity may be related to the general mechanisms attributed to this class of molecules.
N-nitroso compounds are known to be carcinogenic in animal studies.[11] Their mechanism of action involves the formation of potent electrophilic alkylating agents either through spontaneous decomposition or metabolic activation.[11] These electrophiles can then react with the DNA in target tissues, leading to the formation of altered bases, which can initiate carcinogenesis.[11] It is suggested that the biological activity of N-nitroso compounds in humans is similar to that observed in experimental animals.[11]
General Mechanism of Action for N-Nitroso Compounds
Caption: Carcinogenic mechanism of N-Nitroso compounds.
Safety and Handling
5-Nitroso-2,4,6-triaminopyrimidine is for research use only and is not intended for diagnostic or therapeutic use.[2] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is incompatible with strong oxidizing agents and is air-sensitive.[3][5][7] Proper storage in a freezer at -20°C is recommended.[3][6]
References
- 1. 5-Nitroso-2,4,6-triaminopyrimidine | 1006-23-1 | FN09922 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 5-Nitroso-2,4,6-triaminopyrimidine price,buy 5-Nitroso-2,4,6-triaminopyrimidine - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. labproinc.com [labproinc.com]
- 6. 5-Nitroso-2,4,6-triaminopyrimidine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 1006-23-1 C4H6N6O 5-Nitroso-2,4,6-triaminopyrimidine, CasNo.1006-23-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 8. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
